Sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate) Sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate)
Brand Name: Vulcanchem
CAS No.:
VCID: VC14632320
InChI: InChI=1S/C24H16N2O12S3/c27-25(28)21-5-1-3-7-23(21)40(33,34)37-17-9-13-19(14-10-17)39(31,32)20-15-11-18(12-16-20)38-41(35,36)24-8-4-2-6-22(24)26(29)30/h1-16H
SMILES:
Molecular Formula: C24H16N2O12S3
Molecular Weight: 620.6 g/mol

Sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate)

CAS No.:

Cat. No.: VC14632320

Molecular Formula: C24H16N2O12S3

Molecular Weight: 620.6 g/mol

* For research use only. Not for human or veterinary use.

Sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate) -

Specification

Molecular Formula C24H16N2O12S3
Molecular Weight 620.6 g/mol
IUPAC Name [4-[4-(2-nitrophenyl)sulfonyloxyphenyl]sulfonylphenyl] 2-nitrobenzenesulfonate
Standard InChI InChI=1S/C24H16N2O12S3/c27-25(28)21-5-1-3-7-23(21)40(33,34)37-17-9-13-19(14-10-17)39(31,32)20-15-11-18(12-16-20)38-41(35,36)24-8-4-2-6-22(24)26(29)30/h1-16H
Standard InChI Key NSYUDRGZEHOJRO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate) features a central sulfonyldiphenylene core flanked by two 2-nitrobenzenesulfonate groups. The sulfonyl (SO2\text{SO}_2) bridges enhance the compound’s thermal stability and electrophilic reactivity, while the nitro (NO2\text{NO}_2) groups contribute to its electron-withdrawing properties, facilitating participation in substitution and redox reactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC24H16N2O12S3\text{C}_{24}\text{H}_{16}\text{N}_{2}\text{O}_{12}\text{S}_{3}
Molecular Weight620.6 g/mol
IUPAC Name[4-[4-(2-nitrophenyl)sulfonyloxyphenyl]sulfonylphenyl] 2-nitrobenzenesulfonate
Canonical SMILESO=N+c1ccccc1S(=O)(=O)Oc2ccc(cc2)S(=O)(=O)c3ccc(cc3)OS(=O)(=O)c4ccc(c(c4)N+[O-])
InChI KeyNot publicly available

The compound’s structural complexity necessitates advanced analytical techniques for characterization, including 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, and high-resolution mass spectrometry (HRMS).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate) involves sequential nitration and sulfonation steps:

  • Nitration of Phenolic Derivatives: Initial nitration of 4-hydroxyphenyl sulfone introduces nitro groups at ortho positions relative to the sulfone moiety.

  • Sulfonation with 2-Nitrobenzenesulfonyl Chloride: The nitrated intermediate reacts with 2-nitrobenzenesulfonyl chloride under alkaline conditions, typically using pyridine or triethylamine as a base to scavenge HCl byproducts.

  • Purification: Crude product is purified via recrystallization from ethanol or dichloromethane, yielding a crystalline solid with >95% purity.

Industrial-Scale Manufacturing

Industrial production employs continuous flow reactors to optimize reaction kinetics and minimize side reactions. Key advantages include:

  • Enhanced Heat Transfer: Mitigates exothermic risks during nitration.

  • Improved Yield: Achieves 80–85% yield compared to 65–70% in batch processes.

  • Waste Reduction: Closed-loop systems recover unreacted reagents and solvents.

Chemical Reactivity and Applications

Electrophilic Substitution Reactions

The electron-deficient aromatic rings in sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate) readily undergo electrophilic substitution. For example, Friedel-Crafts alkylation with alkenes produces polysulfonated polymers used in ion-exchange membranes:

Ar-SO2O-C6H4SO2O-Ar+CH2=CHRAlCl3Polymer+H2O\text{Ar-SO}_2-\text{O-C}_6\text{H}_4-\text{SO}_2-\text{O-Ar} + \text{CH}_2=\text{CHR} \xrightarrow{\text{AlCl}_3} \text{Polymer} + \text{H}_2\text{O}

where Ar\text{Ar} represents the nitrobenzenesulfonate group.

Redox Activity

The nitro groups can be reduced to amines using hydrogen gas over palladium catalysts, enabling the synthesis of diamino derivatives for pharmaceutical intermediates:

Ar-NO2H2,Pd/CAr-NH2\text{Ar-NO}_2 \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Ar-NH}_2

This reaction is critical in producing antiretroviral agents targeting HIV protease.

Polymer Chemistry

The compound serves as a crosslinking agent in sulfonated poly(ether ether ketone) (SPEEK) membranes, enhancing proton conductivity in fuel cells. Comparative studies show a 40% increase in conductivity compared to non-crosslinked SPEEK.

Comparative Analysis with Structural Analogs

CompoundKey DifferencesApplications
Sulfonyldi-4,1-phenylene bis(2-methylpropanamide)Replaces nitro with amide groupsEnzyme inhibition studies
4,4'-SulfonyldiphenolLacks nitrobenzenesulfonate substituentsEpoxy resin hardeners
2-Nitrobenzenesulfonyl chlorideMonofunctional reagentPeptide synthesis

The nitrobenzenesulfonate groups in sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate) confer superior electrophilicity, making it indispensable in high-performance polymer synthesis.

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